5-bromo-N-cyclohexyl-2-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-cyclohexyl-2-ethoxybenzamide, also known as BCEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCEB is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
科学的研究の応用
5-bromo-N-cyclohexyl-2-ethoxybenzamide has been studied extensively for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. 5-bromo-N-cyclohexyl-2-ethoxybenzamide has been shown to have potent analgesic effects in animal models, making it a potential candidate for the development of new pain medications. Additionally, 5-bromo-N-cyclohexyl-2-ethoxybenzamide has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
作用機序
The mechanism of action of 5-bromo-N-cyclohexyl-2-ethoxybenzamide is not fully understood, but it is believed to act on the GABAergic system in the brain. 5-bromo-N-cyclohexyl-2-ethoxybenzamide has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This results in a decrease in the excitability of neurons, which can lead to the analgesic and anticonvulsant effects observed in animal models.
Biochemical and Physiological Effects:
5-bromo-N-cyclohexyl-2-ethoxybenzamide has been shown to have a variety of biochemical and physiological effects. In animal models, 5-bromo-N-cyclohexyl-2-ethoxybenzamide has been shown to decrease pain sensitivity, reduce seizure activity, and improve motor coordination. Additionally, 5-bromo-N-cyclohexyl-2-ethoxybenzamide has been shown to have minimal toxicity and is well-tolerated in animal models.
実験室実験の利点と制限
One advantage of 5-bromo-N-cyclohexyl-2-ethoxybenzamide is its potency and selectivity for GABA receptors, which makes it a useful tool for studying the GABAergic system in the brain. Additionally, 5-bromo-N-cyclohexyl-2-ethoxybenzamide has been shown to have minimal toxicity and is well-tolerated in animal models. However, one limitation of 5-bromo-N-cyclohexyl-2-ethoxybenzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 5-bromo-N-cyclohexyl-2-ethoxybenzamide. One area of interest is the development of new pain medications based on the analgesic properties of 5-bromo-N-cyclohexyl-2-ethoxybenzamide. Additionally, further research is needed to fully understand the mechanism of action of 5-bromo-N-cyclohexyl-2-ethoxybenzamide and its potential applications in the treatment of epilepsy. Finally, the development of new synthetic methods for 5-bromo-N-cyclohexyl-2-ethoxybenzamide could improve its availability and make it more accessible for research purposes.
Conclusion:
In conclusion, 5-bromo-N-cyclohexyl-2-ethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 5-bromo-N-cyclohexyl-2-ethoxybenzamide has been shown to have potent analgesic and anticonvulsant properties, making it a potential candidate for the development of new pain medications and epilepsy treatments. While there are limitations to its use in lab experiments, 5-bromo-N-cyclohexyl-2-ethoxybenzamide has several advantages that make it a valuable tool for studying the GABAergic system in the brain. Further research is needed to fully understand the potential applications of 5-bromo-N-cyclohexyl-2-ethoxybenzamide and to develop new synthetic methods for its production.
合成法
The synthesis of 5-bromo-N-cyclohexyl-2-ethoxybenzamide involves the reaction of 5-bromo-2-ethoxybenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 5-bromo-N-cyclohexyl-2-ethoxybenzamide. This synthesis method has been reported in the literature and has been used by many researchers.
特性
IUPAC Name |
5-bromo-N-cyclohexyl-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-2-19-14-9-8-11(16)10-13(14)15(18)17-12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGNXJVDFXAQMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-cyclohexyl-2-ethoxybenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。